

Preparing ZK118182 Isopropyl Ester Solutions for Ophthalmic Research

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Compound of Interest

Compound Name: ZK118182 Isopropyl ester

Cat. No.: B10768008

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

ZK118182 isopropyl ester is a potent prostaglandin D2 (PGD2) receptor agonist, specifically targeting the DP1 receptor.[1] As a prodrug, its isopropyl ester formulation is designed to enhance corneal absorption, where it is subsequently hydrolyzed to the active free acid, ZK118182. This active form is a potent DP-agonist with an EC50 of 16.5 nM and a high affinity for the DP receptor ($K_i = 74$ nM).[2] Prostaglandin analogs are a cornerstone in the management of elevated intraocular pressure (IOP), a primary risk factor for glaucoma. The development of stable and effective ophthalmic solutions of novel prostaglandin analogs like **ZK118182 isopropyl ester** is a critical area of research.

This document provides detailed application notes and protocols for the preparation of **ZK118182 isopropyl ester** solutions for ophthalmic research, guidance on experimental design, and an overview of its potential mechanism of action.

Physicochemical Properties and Solubility

A summary of the known physicochemical properties of **ZK118182 isopropyl ester** is presented in the table below. This information is crucial for the development of suitable ophthalmic formulations.

| Property | Value | Source |
|-------------------|--|-----------|
| Molecular Formula | C23H37ClO5 | [1][2][3] |
| Molecular Weight | 429.0 g/mol | [1][2][3] |
| CAS Number | 154927-31-8 | [1][2] |
| Appearance | A solution in methyl acetate | [2] |
| Solubility | DMF: 3 mg/mL DMSO: 2 mg/mL Ethanol: 12.5 mg/mL Ethanol:PBS (pH 7.2) (1:10): 0.1 mg/mL | [2] |

Ophthalmic Solution Formulation

The formulation of ophthalmic solutions for prostaglandin analogs like **ZK118182 isopropyl ester** requires careful consideration of several factors to ensure stability, efficacy, and patient comfort. Due to their lipophilic nature, these compounds are often practically insoluble in water. [4][5] Therefore, the use of solubilizing agents, buffers, tonicity adjusters, and preservatives (in multi-dose formulations) is standard practice.

Key Formulation Components:

- Active Pharmaceutical Ingredient (API): **ZK118182 Isopropyl Ester**
- Solubilizing Agent: To enhance the aqueous solubility of the lipophilic drug. Common examples include polysorbate 80 and polyoxyl 40 stearate.[6][7]
- Buffering Agent: To maintain a stable pH, which is critical for drug stability and to minimize ocular irritation. Phosphate buffers (e.g., sodium dihydrogen phosphate and disodium hydrogen phosphate) are commonly used to maintain a pH of around 6.7.[4][8]
- Tonicity Agent: To ensure the ophthalmic solution is isotonic with tear fluid (approximately 260-320 mOsmol/kg), preventing ocular discomfort. Sodium chloride is a frequently used tonicity agent.[4][8]

- **Preservative:** To prevent microbial contamination in multi-dose containers. Benzalkonium chloride (BAK) is a common preservative in ophthalmic solutions.[4][9] For research purposes, especially in cell culture or sensitive in vivo models, preservative-free formulations may be preferred.
- **Viscosity-Enhancing Agent:** To increase the residence time of the drug on the ocular surface, potentially improving bioavailability. Examples include sodium hyaluronate.[6]
- **Vehicle:** Sterile, purified water (Water for Injection, WFI).

Experimental Protocols

The following protocols provide a general framework for the preparation of **ZK118182 isopropyl ester** ophthalmic solutions. Researchers should optimize these protocols based on their specific experimental needs and stability studies.

Protocol 1: Preparation of a 0.005% ZK118182 Isopropyl Ester Ophthalmic Solution (with Preservative)

This protocol is based on formulations used for other commercially available prostaglandin isopropyl ester analogs.

Materials:

- **ZK118182 Isopropyl Ester**
- Polysorbate 80
- Sodium Dihydrogen Phosphate Monohydrate
- Disodium Hydrogen Phosphate Anhydrous
- Sodium Chloride
- Benzalkonium Chloride (50% solution)
- Sterile Purified Water (WFI)

- Sterile containers and filtration apparatus (0.22 μm filter)

Procedure:

- **Buffer Preparation:** Prepare a sterile phosphate buffer solution (pH ~6.7) by dissolving appropriate amounts of sodium dihydrogen phosphate monohydrate and disodium hydrogen phosphate anhydrous in WFI.
- **Solubilization of API:** In a separate sterile container, accurately weigh the required amount of **ZK118182 isopropyl ester**. Add a small amount of Polysorbate 80 and mix until the API is fully wetted and a uniform paste is formed.
- **Dispersion:** Slowly add the phosphate buffer to the API-polysorbate 80 mixture while stirring continuously to form a uniform dispersion.
- **Addition of Other Excipients:** Dissolve the required amount of sodium chloride (for tonicity) and benzalkonium chloride (as preservative) in the main solution.
- **Final Volume Adjustment:** Add sterile purified water to reach the final desired volume and mix thoroughly.
- **pH Measurement and Adjustment:** Measure the pH of the solution and adjust to approximately 6.7 using sterile sodium hydroxide or hydrochloric acid if necessary.
- **Sterile Filtration:** Sterilize the final solution by passing it through a 0.22 μm sterile filter into a sterile container.
- **Storage:** Store the prepared solution in a sterile, light-protected container at 2-8°C.

Protocol 2: Preparation of a Preservative-Free 0.005% ZK118182 Isopropyl Ester Ophthalmic Solution

This protocol is suitable for sensitive in vitro and in vivo experiments where preservatives may interfere with the results.

Materials:

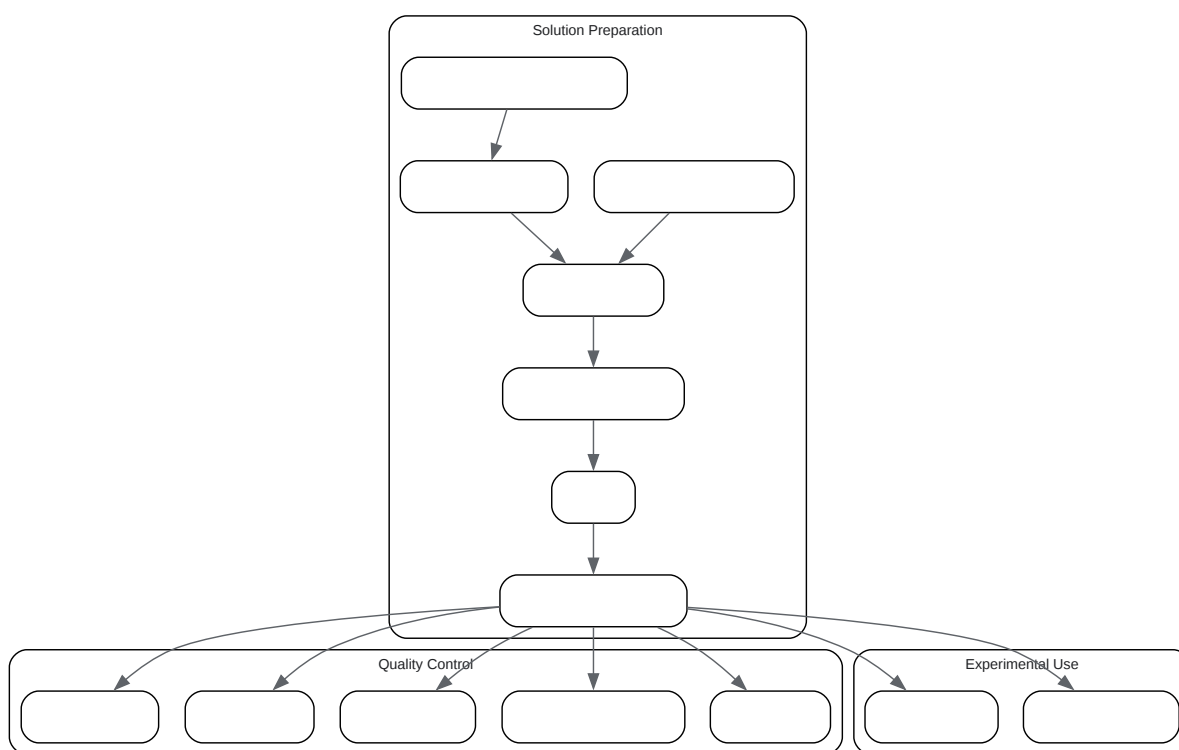
- **ZK118182 Isopropyl Ester**
- Polysorbate 80
- Sodium Hyaluronate
- Sodium Dihydrogen Phosphate
- Disodium Hydrogen Phosphate
- Sodium Chloride
- Sterile Purified Water (WFI)
- Sterile containers and filtration apparatus (0.22 µm filter)

Procedure:

- **Buffer Preparation:** Prepare a sterile phosphate buffer solution as described in Protocol 1.
- **Hyaluronate Solution:** In a portion of the buffer, dissolve the required amount of sodium hyaluronate with continuous stirring until a clear solution is formed.
- **API Solubilization:** In a separate sterile container, mix the required amount of **ZK118182 isopropyl ester** with Polysorbate 80.
- **Mixing:** Add the API-polysorbate 80 mixture to the sodium hyaluronate solution and mix until a homogenous solution is obtained.[\[6\]](#)
- **Final Volume and pH Adjustment:** Add the remaining phosphate buffer to reach the final volume. Adjust the pH to approximately 6.7 if necessary.[\[6\]](#)
- **Sterile Filtration:** Sterilize the solution using a 0.22 µm filter and dispense into sterile, single-use containers.
- **Storage:** Store the preservative-free solution at 2-8°C and protect from light. Use immediately after opening a single-use container.

Experimental Workflow

The following diagram illustrates a typical workflow for the preparation and characterization of a **ZK118182 isopropyl ester** ophthalmic solution for research purposes.



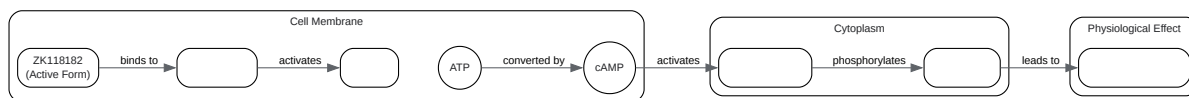
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Experimental Workflow for Ophthalmic Solution

Mechanism of Action and Signaling Pathway

ZK118182 isopropyl ester, after being converted to its active form in the cornea, acts as a DP1 receptor agonist. The DP1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP).[2] In the context of the eye, particularly the ciliary body and trabecular meshwork, the regulation of aqueous humor dynamics by cAMP is complex.[2][3][10][11] An increase in cAMP can influence both the inflow and outflow of aqueous humor. While some studies suggest that increased cAMP can decrease aqueous humor production, others indicate it may enhance outflow facility.[2][11][12] The net effect of DP1 receptor agonism by ZK118182 is a reduction in intraocular pressure.

The following diagram illustrates the proposed signaling pathway of ZK118182 in ocular tissues.



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Proposed Signaling Pathway of ZK118182

Conclusion

The preparation of **ZK118182 isopropyl ester** ophthalmic solutions for research requires a thorough understanding of its physicochemical properties and the principles of ophthalmic formulation. By leveraging knowledge from existing prostaglandin analog formulations, researchers can develop stable and effective solutions for in vitro and in vivo studies. The protocols and information provided herein serve as a comprehensive guide for scientists and professionals in the field of ophthalmic drug development. Further optimization and characterization of specific formulations will be essential for advancing the research of this promising therapeutic agent.

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